molecular formula C15H22ClNO3 B1419755 Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride CAS No. 1185153-80-3

Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride

Cat. No.: B1419755
CAS No.: 1185153-80-3
M. Wt: 299.79 g/mol
InChI Key: XQKMYMCRXCFKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(4-piperidinylmethoxy)benzaldehyde with methyl bromoacetate in the presence of a base to form the ester intermediate. This intermediate is then subjected to hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving receptor binding and enzyme inhibition.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and applications. Similar compounds include:

Properties

IUPAC Name

methyl 2-[4-(piperidin-4-ylmethoxy)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)10-12-2-4-14(5-3-12)19-11-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKMYMCRXCFKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.